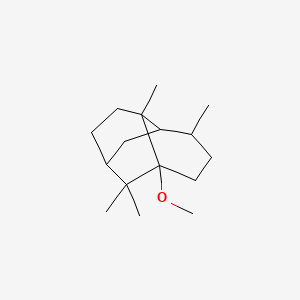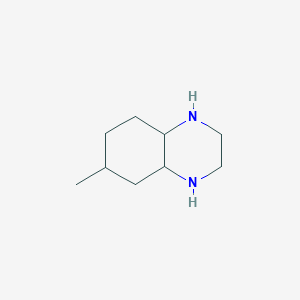
6-Methyldecahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2. It is a derivative of quinoxaline, characterized by a decahydro structure with a methyl group at the sixth position.
准备方法
The synthesis of 6-Methyldecahydroquinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of a rhodium catalyst on alumina powder under high hydrogen pressure (2000-5500 psi) and elevated temperatures (100-200°C). This method effectively reduces quinoxaline and its derivatives to the corresponding decahydro compounds .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly and cost-effective .
化学反应分析
6-Methyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
The major products formed from these reactions include various substituted quinoxalines and decahydroquinoxalines, which have diverse applications in medicinal chemistry and materials science .
科学研究应用
6-Methyldecahydroquinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, solar cells, and as a corrosion inhibitor in metals.
作用机制
The mechanism of action of 6-Methyldecahydroquinoxaline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival of pathogens. For instance, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
相似化合物的比较
6-Methyldecahydroquinoxaline is unique due to its specific decahydro structure and methyl substitution. Similar compounds include:
Decahydroquinoxaline: Lacks the methyl group at the sixth position.
2,3,5,7-Tetramethyldecahydroquinoxaline: Contains multiple methyl groups, leading to different chemical properties.
6-Methoxydecahydroquinoxaline: Has a methoxy group instead of a methyl group, affecting its reactivity and applications.
These compounds share structural similarities but differ in their chemical and biological properties, making each unique for specific applications.
属性
CAS 编号 |
6639-84-5 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C9H18N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h7-11H,2-6H2,1H3 |
InChI 键 |
GMSZNXUWXJEGNT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C(C1)NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
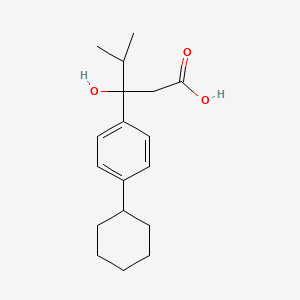
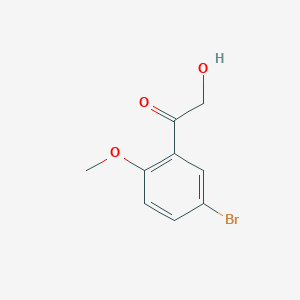
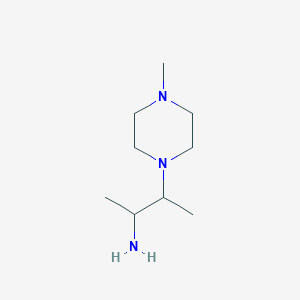
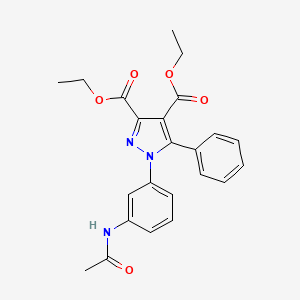
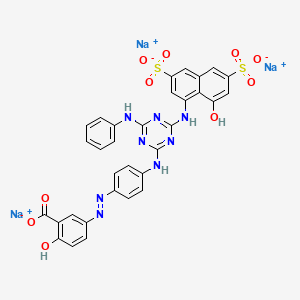
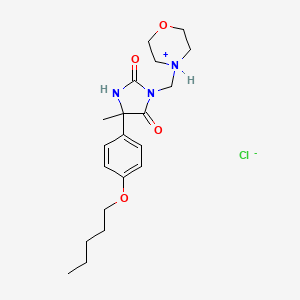
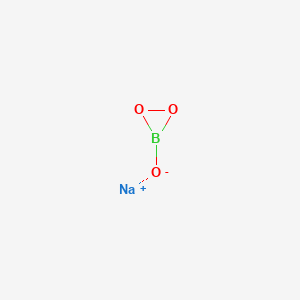

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
